N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Overview
Description
The compound contains several functional groups including a methylsulfanyl group, a trifluoromethyl group, and a benzothiazine ring. These groups are known to impart certain chemical and physical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The benzothiazine ring, in particular, is a key structural feature that may influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Antimicrobial and Antifungal Properties
N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide and its derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. Studies have shown that these compounds exhibit significant activity against a variety of bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents. For instance, a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrated moderate to significant radical scavenging activity, suggesting their potential as antioxidants in addition to their antimicrobial properties (Ahmad et al., 2012).
Antimalarial and Antiviral Activities
The compound and its related sulfonamides have been investigated for their antimalarial activities. One study focused on the theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies. These sulfonamides showed promising in vitro antimalarial activity and were characterized by favorable ADMET properties, highlighting their potential as dual-purpose agents for treating malaria and viral infections such as COVID-19 (Fahim & Ismael, 2021).
Antitumor Potential
Research into this compound derivatives has also explored their potential antitumor activity. A study synthesized derivatives bearing different heterocyclic rings and screened them for antitumor activity against a wide range of human tumor cell lines. Some compounds showed considerable anticancer activity, marking them as candidates for further investigation in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Enhancing Agent for Herbicides
In agriculture, derivatives of this compound have been studied for their potential to enhance the effectiveness of herbicides. For example, mefluidide, a compound with structural similarities, has been shown to significantly improve the efficacy of certain postemergence broadleaf herbicides in crops like soybeans, suggesting a utility in agricultural chemical formulations to achieve better weed control with lower doses of herbicides (Blumhorst & Kapuśta, 1987).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c1-26-13-5-3-2-4-11(13)22-16(24)9-15-17(25)23-12-8-10(18(19,20)21)6-7-14(12)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJAHVJAUAQCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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